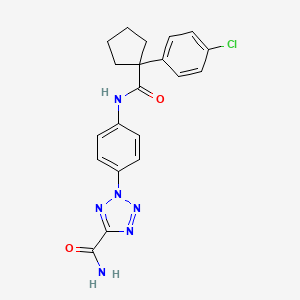

2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole-carboxamide core linked to a phenyl group substituted with a 4-chlorophenyl-cyclopentanecarboxamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for metabolic stability and bioisosteric replacement of carboxylic acids in drug design .

Properties

IUPAC Name |

2-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O2/c21-14-5-3-13(4-6-14)20(11-1-2-12-20)19(29)23-15-7-9-16(10-8-15)27-25-18(17(22)28)24-26-27/h3-10H,1-2,11-12H2,(H2,22,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHEVDHZLZRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Cyclopentanecarboxamido Moiety: This moiety is typically introduced through an amide coupling reaction, where a cyclopentanecarboxylic acid derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be oxidized to form various oxides.

Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidized tetrazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in the study of enzyme inhibition or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, inhibiting their activity. The tetrazole ring can mimic carboxylate groups, potentially allowing the compound to interact with enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Fungicides

Metconazole and Triticonazole ():

- Core Structure: Triazole ring (1H-1,2,4-triazole) linked to a cyclopentanol group substituted with a 4-chlorophenyl moiety.

- Key Differences: The target compound replaces the triazole with a tetrazole ring, which has higher aromatic stability and distinct electronic properties.

- Applications: Both metconazole and triticonazole are broad-spectrum fungicides targeting ergosterol biosynthesis . The tetrazole-carboxamide structure may suggest a novel mechanism of action.

Propiconazole and Etaconazole ():

- Core Structure : Triazole ring fused with a dioxolane (propiconazole) or dioxalan (etaconazole) system and substituted with 2,4-dichlorophenyl groups.

- Key Differences :

- The target compound lacks halogenation beyond the 4-chlorophenyl group, which may reduce environmental persistence compared to dichlorinated analogs.

- The carboxamide group in the target compound could enhance hydrogen-bonding interactions compared to ether-linked dioxolane systems.

Tetrazole-Containing Pharmaceuticals

The carboxamide group in the target compound may facilitate interactions with proteases or kinases, similar to kinase inhibitors like imatinib .

Structural Comparison Table

Research Implications and Gaps

- Stability and Bioavailability : The tetrazole ring may improve metabolic stability compared to triazoles, but its carboxamide group could increase solubility challenges.

- Target Specificity: The absence of dichlorination (vs. propiconazole) might reduce non-target toxicity but requires validation.

- Mechanistic Studies: No direct evidence exists for the target compound’s mechanism. Proposed hypotheses include inhibition of cytochrome P450 enzymes (common for triazole fungicides) or interference with plant auxin signaling (suggested by acifluorfen analogs in ) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclopentane carboxamide formation, tetrazole ring cyclization, and coupling of aromatic groups. Key steps include:

- Tetrazole formation : Sodium azide with nitriles under controlled temperatures (60–80°C) to avoid explosive side reactions .

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentanecarboxamide and tetrazole-carboxamide moieties. Optimize pH (6.5–7.5) and solvent polarity (e.g., DMF/THF mixtures) to enhance intermediate stability .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 7.2–8.1 ppm) and tetrazole carbons (δ 150–160 ppm) are critical markers .

- Infrared Spectroscopy (IR) : Peaks at ~1670 cm (amide C=O) and 1600 cm (tetrazole ring) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity. Retention times are compared against synthetic intermediates to detect impurities .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly with disordered regions or twinning?

- Disordered Regions : Use SHELXL’s PART and SIMU commands to model anisotropic displacement parameters for overlapping atoms. Restraints on bond lengths/angles prevent overfitting .

- Twinning : For twinned crystals (e.g., pseudo-merohedral twinning), employ the TWIN/BASF commands in SHELXL. HKLF 5 format data integration improves refinement accuracy .

- Validation : Cross-check refinement results with R values and electron density maps (e.g., omit maps for ambiguous regions) .

Q. When encountering contradictory bioactivity data across studies, what methodological approaches can validate structure-activity relationships (SAR)?

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests to confirm target engagement vs. off-target effects .

- Crystallographic Analysis : Resolve ligand-protein co-crystal structures to verify binding modes. Use SHELXL for high-resolution refinements (<1.5 Å) to identify key interactions (e.g., hydrogen bonds with tetrazole N2) .

- Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability in binding pockets. Compare docking scores (Glide/Schrödinger) with experimental IC values .

Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?

- Reaction Monitoring : In-situ FTIR tracks nitrile-to-tetrazole conversion to minimize uncyclized intermediates .

- Byproduct Identification : LC-MS/MS detects common impurities (e.g., des-chloro derivatives or hydrolyzed amides). Adjust stoichiometry of 4-chlorophenyl precursors to suppress these .

- Scale-Up Protocols : Use flow chemistry for tetrazole cyclization (azide reactions are exothermic) to improve safety and yield reproducibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles (e.g., aqueous vs. DMSO)?

- Solvent Screening : Use the shake-flask method with UV-Vis quantification. Test buffered solutions (pH 4–9) to identify pH-dependent solubility .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions. Amorphous forms often exhibit higher solubility than crystalline phases .

- Co-Solvency Studies : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.